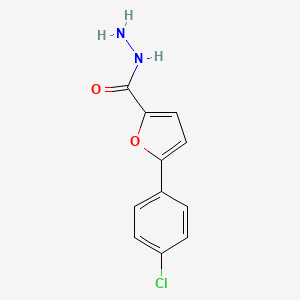

5-(4-Chlorophenyl)furan-2-carbohydrazide

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

5-(4-chlorophenyl)furan-2-carbohydrazide |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) |

InChI Key |

CSIJNNYNKHESOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tubulin Polymerization Inhibition by Furan-Carbohydrazide Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of furan-carbohydrazide derivatives as potent microtubule-destabilizing agents. Unlike taxanes which stabilize microtubules, these derivatives function primarily as Colchicine Binding Site (CBS) inhibitors. By preventing the polymerization of

Chemical Rationale & Structure-Activity Relationship (SAR)

The furan-carbohydrazide scaffold represents a strategic shift from natural products (like Combretastatin A-4) to synthetic analogs with improved metabolic stability.

The Pharmacophore

-

Furan Ring: Acts as a bioisostere for phenyl rings found in colchicine or combretastatin. It reduces lipophilicity slightly while maintaining planar geometry essential for the hydrophobic pocket of the CBS.

-

Carbohydrazide Linker (

): Provides a rigid yet hydrogen-bond-rich spacer. The carbonyl oxygen and hydrazide nitrogens act as H-bond acceptors/donors, interacting with residues like Asn -

Terminal Aromatic Moiety: Usually a substituted phenyl or heteroaryl ring (e.g., indole, pyridine) that occupies the accessory hydrophobic zone of the CBS.

Visualization: SAR Logic

The following diagram illustrates the structural logic required for high-affinity binding.

Caption: SAR map detailing the pharmacophoric contributions of the furan-carbohydrazide scaffold to tubulin binding.

Mechanism of Action: The Destabilization Cascade

Furan-carbohydrazide derivatives function as Microtubule Destabilizing Agents (MDAs) .

-

Binding Event: The molecule permeates the cell membrane and binds to the interface between

- and -

Conformational Lock: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

-

Catastrophe: The microtubule plus-end (+) loses its GTP-cap protection, leading to rapid depolymerization (catastrophe).

-

Mitotic Arrest: The cell fails to form a functional mitotic spindle, activating the Spindle Assembly Checkpoint (SAC).

-

Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2, activation of Bax, and subsequent cytochrome c release.

Caption: Mechanistic pathway from ligand binding to apoptotic cell death.

Experimental Validation Protocols

To validate a furan-carbohydrazide derivative, you must prove it targets tubulin directly (in vitro) and causes the expected phenotype (in cello).

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for confirming direct interaction. It uses a fluorescent reporter (DAPI or a proprietary fluorophore) that fluoresces only when incorporated into the microtubule lattice.[2]

Reagents:

-

G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP (GTP is critical for energy). -

Stabilizer: 10-15% Glycerol (lowers the critical concentration for nucleation).

-

Control: Paclitaxel (Enhancer), Nocodazole or Colchicine (Inhibitor).

Workflow:

-

Preparation: Pre-warm a 96-well black, flat-bottom plate to 37°C.

-

Compound Addition: Add 5

L of the test compound (10x concentration in DMSO) to the wells. Final DMSO concentration must be <1%. -

Tubulin Mix: Dilute tubulin to 3 mg/mL in G-PEM buffer containing the fluorescent reporter. Keep on ice.

-

Initiation: Dispense 45

L of cold Tubulin Mix into each well. -

Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Measurement: Read fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

Self-Validation Check:

-

Paclitaxel Control: Must show rapid nucleation (steep slope).

-

Vehicle Control: Standard sigmoidal curve (Nucleation

Elongation -

Valid Hit: Significant reduction in

(slope) and final plateau height compared to vehicle.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Confirms that the polymerization inhibition translates to biological G2/M arrest.

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat with the IC

concentration of the furan-carbohydrazide derivative for 24h. -

Fixation: Harvest cells (trypsin), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

- Propidium Iodide (PI) - stains DNA.

- RNase A - digests RNA to prevent false PI signal.

-

Analysis: Incubate 30 min at 37°C in dark. Analyze 10,000 events on a flow cytometer.

Interpretation:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Result: A potent tubulin inhibitor will cause the G2/M peak to increase from ~15% (control) to >40-60%.

Data Presentation & Interpretation

When reporting results for furan-carbohydrazide derivatives, structure your data to allow direct comparison with standard agents.

Representative Data Table

Hypothetical data based on typical potency of this class (e.g., Tok et al., 2022).

| Compound ID | R-Group (Tail) | Tubulin IC | Cytotoxicity IC | G2/M Arrest (%) |

| FC-01 | Phenyl | 2.5 | 4.1 | 35% |

| FC-04 | 3,4,5-Trimethoxyphenyl | 0.8 | 0.05 | 72% |

| FC-07 | 4-Fluorophenyl | 5.2 | 12.0 | 20% |

| Colchicine | (Standard) | 1.8 | 0.02 | 75% |

*Tubulin IC

Interpreting the Polymerization Curve[2][3]

-

Lag Phase Extension: Indicates inhibition of nucleation.

-

Slope Reduction: Indicates inhibition of the elongation phase (most common for furan-carbohydrazides).

-

Plateau Reduction: Indicates a lower total mass of polymer formed.

Troubleshooting & Optimization

Issue: High Background Fluorescence in Assay

-

Cause: Furan derivatives can sometimes be autofluorescent.

-

Solution: Run a "Compound Only" control (Compound + Buffer, no Tubulin) and subtract this baseline from your kinetic reads.

Issue: Compound Precipitation

-

Cause: Carbohydrazides can have poor aqueous solubility.

-

Solution: Ensure DMSO stock is fresh. Do not exceed 1% DMSO in the final assay buffer. If precipitation occurs upon addition to the buffer, sonicate the buffer/compound mix briefly before adding tubulin.

Issue: No G2/M Arrest despite Cytotoxicity

-

Cause: The compound might be killing cells via a non-tubulin mechanism (e.g., DNA intercalation, common with some planar hydrazones).

-

Validation: Perform an Immunofluorescence (IF) stain for

-tubulin. If the microtubule network is intact and not fragmented/diffuse, the target is likely not tubulin.

References

-

Tok, F., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.[5][6] Journal of Research in Pharmacy, 26(1), 13-19.[6][7] Link[6]

-

Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis.[8] Journal of Medicinal Chemistry. Link

-

Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence Based). Cytoskeleton.com. Link

-

BenchChem. Application Notes and Protocols for Tubulin Polymerization Assay. BenchChem.com. Link

-

Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action.[9] Molecular Cancer Therapeutics.[9] Link

Sources

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamopen.com [benthamopen.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 8. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacological Potential of 5-(4-Chlorophenyl)furan-2-carbohydrazide: A Technical Guide to Antimicrobial Scaffold Engineering

Executive Summary: The Privileged Furan-2-Carbohydrazide Scaffold

In the landscape of modern medicinal chemistry, the escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular architectures that bypass traditional resistance mechanisms. 5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS: 60336-09-6) has emerged as a highly versatile, privileged scaffold in drug discovery.

The structural anatomy of this compound is intentionally designed for pharmacological efficacy:

-

The Furan Core : Acts as a bioisosteric replacement for metabolically labile furanone rings, enhancing the molecule's half-life while maintaining the spatial geometry required for receptor binding[1].

-

The 4-Chlorophenyl Substitution : The para-chloro substitution significantly increases the molecule's lipophilicity (LogP), facilitating penetration through the lipid-rich mycobacterial cell wall and the Gram-negative outer membrane. Furthermore, the halogen atom participates in critical halogen-bonding interactions within the hydrophobic pockets of target enzymes[2].

-

The Carbohydrazide Linker (-CO-NH-NH₂) : This moiety serves a dual purpose. Biologically, it provides a bidentate hydrogen-bonding network (acting as both donor and acceptor) that anchors the molecule in receptor active sites. Synthetically, it acts as a highly reactive handle for downstream cyclization into potent 1,3,4-oxadiazoles, triazoles, and Schiff bases[3].

Mechanistic Paradigms of Antimicrobial Action

The antimicrobial efficacy of this compound and its derivatives is not limited to a single pathway. Instead, it exhibits a multi-target profile depending on its derivatization.

Quorum Sensing (QS) and Biofilm Inhibition

Traditional bactericidal agents often fail against Pseudomonas aeruginosa due to the formation of impenetrable extracellular biofilms. Furan-2-carbohydrazides act as anti-virulence agents rather than direct bactericides. They function as competitive antagonists of the LasR receptor , a master transcriptional regulator of quorum sensing[1]. By binding to the LasR pocket with high in silico affinity, these compounds prevent the endogenous ligand (Acyl-Homoserine Lactone, AHL) from activating the expression of virulence factors such as pyocyanin and proteases, leading to a profound reduction in biofilm mass[1].

Fig 1. Competitive antagonism of LasR-mediated quorum sensing by the carbohydrazide scaffold.

Antitubercular and Antifungal Activity via Oxadiazole Cyclization

When the carbohydrazide core is cyclized into a 1,3,4-oxadiazole ring, the resulting derivatives exhibit profound antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) and fungicidal activity against agricultural pathogens like Botrytis cinerea[2][4]. The 1,3,4-oxadiazole ring mimics the transition state of ester hydrolysis, allowing it to bind effectively to various enzymes in biological systems through numerous weak interactions[3].

Synthetic Derivatization Workflow

To maximize the therapeutic index, the core hydrazide is routinely subjected to diversity-oriented synthesis. The logic here is self-validating: by altering the terminal functional group, researchers can systematically map the Structure-Activity Relationship (SAR) to tune the molecule for specific pathogens[5].

Fig 2. Synthetic derivatization workflow of the core furan-2-carbohydrazide scaffold.

Quantitative Efficacy Data

The following table synthesizes the in vitro antimicrobial and antibiofilm efficacy of this compound and its primary derivatives based on recent pharmacological evaluations[1][2][4].

| Compound Class | Target Organism | Primary Mechanism | Efficacy Metric |

| Core Carbohydrazide | Pseudomonas aeruginosa | LasR Antagonism (Anti-QS) | Up to 58% Biofilm Reduction |

| 1,3,4-Oxadiazole Derivative | Mycobacterium tuberculosis | Cell Wall / Mycolic Acid Disruption | MIC < 1.0 µg/mL (Comparable to INH) |

| 1,3,4-Oxadiazole Derivative | Botrytis cinerea | Ergosterol Biosynthesis Inhibition | > 80% Mycelial Growth Inhibition at 500 µg/mL |

| Schiff Base Derivative | Escherichia coli | Membrane Disruption | Moderate to High Antibacterial Activity |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of the compound.

Protocol 1: Synthesis of this compound

Causality Note: The reaction is performed in two distinct steps. Direct amidation of the carboxylic acid is thermodynamically unfavorable; thus, conversion to an acyl chloride intermediate ensures a highly reactive electrophilic center for the hydrazine nucleophile[4].

-

Esterification/Acyl Chloride Formation:

-

Suspend 10 mmol of 5-(4-chlorophenyl)-2-furoic acid in 20 mL of anhydrous methanol.

-

Critical Step: Cool the reaction to 0°C in an ice bath. Add 15 mmol of thionyl chloride (

) dropwise. The low temperature prevents the violent exothermic degradation of the furan ring. -

Reflux the mixture for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

-

Evaporate the solvent under reduced pressure to yield the intermediate ester.

-

-

Hydrazinolysis:

-

Dissolve the crude ester in 15 mL of absolute ethanol.

-

Add 20 mmol of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Causality: An excess of hydrazine is strictly required to prevent the formation of symmetrical diacylhydrazines (dimers).

-

Reflux for 6 hours. Upon cooling, the this compound will precipitate as a solid.

-

Filter, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

-

Protocol 2: In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol separates true anti-virulence (antibiofilm) activity from simple bactericidal activity[1].

-

Inoculation: Grow P. aeruginosa (PAO1) overnight in Luria-Bertani (LB) broth. Dilute the culture to an

of 0.01 in fresh LB medium supplemented with 1% glucose (to promote biofilm formation). -

Treatment: Dispense 200 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add the carbohydrazide compound at sub-MIC concentrations (e.g., 50 µM) to ensure that any observed biofilm reduction is due to QS inhibition, not cell death.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Validation (Planktonic Growth): Measure the

of the supernatant. Self-Validation: If the -

Staining: Discard the supernatant. Wash the wells three times with sterile PBS to remove non-adherent cells. Add 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

-

Quantification: Wash the wells thoroughly with distilled water and let dry. Solubilize the bound crystal violet with 200 µL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the synthesized derivative in DMSO (10 mg/mL).

-

Perform two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well plate (concentration range: 64 µg/mL to 0.125 µg/mL).

-

Inoculate each well with

CFU/mL of the target bacterial strain (e.g., M. tuberculosis H37Rv or S. aureus). -

Include a positive control (e.g., Isoniazid or Ciprofloxacin) and a negative control (DMSO vehicle, max 1% final concentration to prevent solvent toxicity).

-

Incubate at 37°C for 24 hours (or up to 14 days for M. tuberculosis using the REMA assay).

-

Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (or resazurin color change).

References[1] Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfDK-IlULu-GiWCAprzGKG3d_IgsD2LFO6uA3W5ehfcCB_7SCg-XkMD00R4ygwj5CtdsQ9uNyvpo8bbEhc0Tb3U0GoTqxnOJNHy2D7q8nbNaBb7KCTmJj2c8lM8-U4t1-ctusDWP3QY6epTE=][5] Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives - doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lXgiMPwYdUhczT6o1RizQrPhZzh1EVuJ78_PBhitxoKFo-dFJ9HRtrKltaiSabGgOPoBkUAZjXOCiyivJQUykSZEA4qzC0OQbseKJh0C6B2PBulcxL-4e-NzUVzVvLo0VL_B9PHNSwL8BvSz4Q==][4] Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives - molaid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWekF4whR6VRJYgnvXjF1ZH5QmOsoRdp866-jr71qtntoF7secS0vMuQGC8AoDutCQQ-_yqsAhHgVWpyQ29UMmiIU53CTj1Rf7vVRbPXlUPRITBqlhuW32vBcJWg==][2] Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5uRa1yf2jsPniqwdhF6YcOq9UeMbFYCv2DyB_ECkE-flYB7nWCjdSgJUGmJTSaoLwtAEkumtvZ0NugcgiXzMYZRNQ7VfI2UJRh2cWMjH_eYQdcnupvf1q-Kw8XfYvFI-uB8dLQhPWdcTNjtTZ4U7HNOPiN42GgsfDxtJtFep50Z_rwysuC6rm_XTTC2UFe0QklWAykHPV7fHaHP96acojKPy0lu14gKSGYmjWTA1bwBxXNS3BGBdjEQUnV3bol0a-WT8m2O4Ve-8WOBtHViU09_g3V7cB2y-y8nMlg==][3] A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHui0umSaakq9SSXVa8Ayl3OChcmtpvMYqSf-TdP2bQKFKBqYdUpwwWPfpp4Dc4B_2G_nwVPriT5hb_XS6zy_YTKQAa5DlZ8ilTaUpfR54uKnkzbtIQn69owxp8rgXYx64iLWD8hAlSJbvXNEbLZCsCIgq6V80yiSn6uVbfSS79FixX-XlLz-c2mUJSTkuW7ZejeT3IuQ16ZXdS6uUHX5MCpnbyJWVPjYua2sgubO7S]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-chlorophenyl)-2-furoic acid hydrazide - CAS号 60336-09-6 - 摩熵化学 [molaid.com]

- 5. eurekaselect.com [eurekaselect.com]

The Therapeutic Potential of Furan-2-Carbohydrazide in Oncology Research: A Technical Guide to Next-Generation Pharmacophores

Executive Summary

The relentless progression of drug resistance in oncology demands the continuous discovery of novel chemotherapeutic scaffolds. Among emerging pharmacophores, furan-2-carbohydrazide (also known as 2-furohydrazide) has demonstrated exceptional versatility. By combining the lipophilic, hydrogen-bonding capacity of the furan ring with the metal-chelating prowess of the carbohydrazide moiety, this compound serves as a critical building block for synthesizing highly potent, target-specific anticancer agents. This whitepaper provides an in-depth technical analysis of furan-2-carbohydrazide derivatives, exploring their mechanistic pathways, structural-activity relationships (SAR), and self-validating experimental protocols for drug development.

Mechanistic Pathways: The Copper(II)-Furan Axis in Oncology

Furan-2-carbohydrazide derivatives are not merely structural spacers; they are active participants in molecular recognition and metal coordination. The oxygen atom in the furan ring acts as a potent hydrogen bond acceptor, interacting directly with target kinases and enzymes[1]. However, their most profound oncological application lies in their ability to form stable transition metal complexes, particularly with Copper(II).

In aggressive malignancies such as Triple Negative Breast Cancer (TNBC),2 have shown the ability to bypass traditional chemoresistance[2]. The carbohydrazide acts as an O,N,O-tridentate or O,N-bidentate ligand, stabilizing the Cu(II) ion until it is internalized by the tumor cell. Once inside the reducing tumor microenvironment, the redox-active copper center catalyzes a Fenton-like reaction, generating a lethal burst of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and ultimately triggers Caspase-3 cleavage[3].

Diagram 1: ROS-mediated apoptotic pathway induced by Copper(II)-furan complexes in TNBC cells.

Quantitative Data: Structure-Activity Relationship (SAR)

The modularity of furan-2-carbohydrazide allows for the synthesis of diverse hybrid molecules. The table below synthesizes the in vitro cytotoxicity (IC₅₀) of recently developed furan-2-carbohydrazide derivatives across various human cancer cell lines.

| Compound Derivative | Target Cell Line | Cancer Type | IC₅₀ Value (µM) | Key Mechanism / Note |

| Cu(II)-Furan Acylhydrazone (CuHL¹) | MDA-MB-231 | Triple Negative Breast Cancer | ~2.00 | 3 (81-fold > Cisplatin)[3] |

| Neocryptolepine-Hydrazide (8c) | HepG2 | Hepatocellular Carcinoma | 2.51 | 4[4] |

| Piperidin-4-one Furoic Hydrazone (6b) | HeLa | Cervical Cancer | < 10.00 | 5[5] |

| Nitro-fluoro Furan-2-carbohydrazide (3e) | A549 | Lung Adenocarcinoma | 43.38 | 1[1] |

Causality Insight: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl rings attached to the furan-2-carbohydrazide core significantly enhances lipophilicity and cellular permeability, directly correlating with the lowered IC₅₀ values observed in compounds like 3e and 6b[1],[5].

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the following methodologies are designed not just as procedural steps, but as self-validating systems. Every phase contains an internal checkpoint to confirm causality rather than correlation.

Protocol A: Synthesis and Chelation of Furan-2-Carbohydrazide Metal Complexes

Objective: Synthesize a stable Cu(II)-furan acylhydrazone complex for biological evaluation.

-

Step 1: Hydrazinolysis: Reflux an appropriate furan-2-carboxylic acid ester (e.g., methyl 5-(4-aminophenyl)furan-2-carboxylate) with hydrazine hydrate in absolute ethanol to yield the furan-2-carbohydrazide precursor[1].

-

Step 2: Schiff Base Condensation: React the precursor with a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) in the presence of catalytic glacial acetic acid. Reflux for 4-6 hours.

-

Step 3: Metal Chelation: Dissolve the resulting ligand in hot methanol and add an equimolar amount of Cu(NO₃)₂·3H₂O. Stir at room temperature until a distinct color change (typically to dark green/brown) indicates complexation.

-

Self-Validation Checkpoint (Spectroscopy): Perform FTIR analysis. The successful coordination of the metal is validated by the disappearance of the free ligand's N-H and O-H stretching vibrations and a significant downward shift (approx. 20-30 cm⁻¹) of the C=N (azomethine) and C=O (carbonyl) absorption bands. If these shifts are absent, the metal is merely physically mixed, not coordinated.

Protocol B: Mechanistic Validation of ROS-Induced Cytotoxicity

Objective: Prove that the cytotoxicity of the synthesized complex is explicitly driven by ROS generation, rather than off-target cytostatic effects.

-

Step 1: Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

-

Step 2: Scavenger Pre-treatment (The Control Loop): Divide the plate into two cohorts. Pre-treat Cohort B with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours. Leave Cohort A untreated.

-

Step 3: Drug Administration: Treat both cohorts with the Cu(II)-furan complex at varying concentrations (0.5 µM to 10 µM) for 48 hours.

-

Step 4: Viability & ROS Quantification: Assess viability using the MTT assay. Concurrently, measure intracellular ROS using a DCFDA cellular ROS assay kit via flow cytometry.

-

Self-Validation Checkpoint (Causality): If the complex kills cells via ROS, Cohort A will show a dose-dependent decrease in viability and a spike in DCFDA fluorescence. Cohort B (NAC pre-treated) MUST show a near-complete rescue of cell viability. If Cohort B still dies, the primary mechanism of action is not ROS-dependent, invalidating the Fenton-reaction hypothesis.

Diagram 2: Self-validating experimental workflow for furan-2-carbohydrazide drug development.

Future Perspectives in Drug Development

The integration of furan-2-carbohydrazide into oncology pipelines is rapidly expanding beyond simple small-molecule inhibitors. Current trajectories point toward utilizing these scaffolds in targeted chemodynamic therapy (CDT) . By leveraging the specific hypoxic and acidic conditions of the tumor microenvironment, furan-based metal complexes can act as highly selective prodrugs, remaining inert in healthy tissue while unleashing catastrophic oxidative stress exclusively within the tumor matrix.

References

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. <i>In-silico</i> molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents - ProQuest [proquest.com]

Methodological & Application

Application Note: Optimized Protocol for the Hydrazinolysis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

Abstract & Scope

The synthesis of 5-(4-chlorophenyl)furan-2-carbohydrazide via the hydrazinolysis of ethyl 5-(4-chlorophenyl)furan-2-carboxylate is a foundational transformation in drug discovery and agricultural chemistry. Hydrazides bearing the 5-phenyl-2-furan moiety serve as highly versatile precursors for the downstream synthesis of bioactive 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases, which exhibit potent fungicidal, antibacterial, and antitumor properties[1]. This application note details the mechanistic causality, optimal reaction conditions, and a self-validating experimental protocol for achieving high-purity hydrazide yields[2].

Mechanistic Causality & Reaction Dynamics

The transformation is governed by a classic nucleophilic acyl substitution mechanism. The success of this reaction relies heavily on the unique properties of the reagents and the reaction environment:

-

The Alpha Effect: Hydrazine hydrate acts as a potent nucleophile. The repulsion between adjacent lone pairs on the two nitrogen atoms raises the energy of the highest occupied molecular orbital (HOMO). This "alpha effect" significantly enhances hydrazine's nucleophilicity compared to standard primary amines, allowing it to readily attack the ester carbonyl.

-

Solvent-Stabilized Intermediates: When hydrazine attacks the electrophilic carbonyl carbon of the ethyl 5-(4-chlorophenyl)furan-2-carboxylate, a transient tetrahedral intermediate is formed. The use of a polar protic solvent, such as absolute ethanol, is critical; it stabilizes the developing negative charge on the oxygen atom of the tetrahedral intermediate via hydrogen bonding.

-

Leaving Group Expulsion: Subsequent collapse of this intermediate expels the ethoxide leaving group, which abstracts a proton from the hydrazinium moiety to yield the final carbohydrazide and ethanol as a byproduct.

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution.

Experimental Design & Reagent Selection

To ensure a robust and self-validating system, the experimental design relies on specific reagent choices:

-

Substrate: Ethyl 5-(4-chlorophenyl)furan-2-carboxylate.

-

Nucleophile (Hydrazine Hydrate): The 80% or 98% hydrated form (

) is strictly preferred over anhydrous hydrazine. It significantly mitigates toxicity and explosive risks while providing optimal reactivity for ester hydrazinolysis in protic environments[3]. -

Solvent (Absolute Ethanol): Ethanol provides excellent solubility for the starting ester at reflux temperatures (78 °C) and dynamically promotes the precipitation of the highly polar hydrazide product upon cooling, effectively driving the equilibrium and simplifying isolation.

-

Stoichiometry (Excess Reagent): A 3.0 to 5.0 molar excess of hydrazine hydrate is employed. This excess is not arbitrary; it forces the equilibrium toward the product and prevents the nucleophilic hydrazide product from attacking another ester molecule, which would form an unwanted symmetric diacylhydrazine side product.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the hydrazinolysis of furan-2-carboxylates, demonstrating the causality behind the selected protocol parameters.

Table 1: Optimization of Hydrazinolysis Conditions

| Solvent | Hydrazine Equivalents | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |

| Methanol | 1.5 | 65 (Reflux) | 12 | 45 | Incomplete conversion; diacylhydrazine side-product observed due to low equivalents. |

| Ethanol | 2.0 | 78 (Reflux) | 8 | 72 | Moderate yield; some unreacted ester remains. |

| Ethanol | 4.0 | 78 (Reflux) | 5 | 94 | Optimal conversion; pure product precipitates upon cooling. |

| THF | 4.0 | 66 (Reflux) | 24 | 30 | Sluggish reaction; poor solubility of hydrazine hydrate in aprotic solvent. |

Step-by-Step Protocol

Note: This protocol incorporates built-in checkpoints to validate the reaction progress in real-time.

Step 1: Reaction Setup

-

In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of ethyl 5-(4-chlorophenyl)furan-2-carboxylate in 30 mL of absolute ethanol.

-

Attach a reflux condenser and place the flask in an oil bath or heating mantle.

Step 2: Reagent Addition 3. While stirring at room temperature, add 40.0 mmol (approx. 2.0 mL of 98% w/w) of hydrazine hydrate dropwise using a syringe. Caution: Hydrazine hydrate is highly toxic; perform this step inside a well-ventilated fume hood.

Step 3: Reflux & Monitoring

4. Heat the mixture to reflux (approx. 78–80 °C). The suspension will transition into a clear solution as the temperature increases.

5. Maintain reflux for 4 to 5 hours.

6. Validation Checkpoint (TLC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1 v/v). The starting ester will elute with a higher

Step 4: Workup & Isolation 7. Once TLC indicates the complete consumption of the starting ester, remove the flask from the heat source and allow it to cool to room temperature. 8. Validation Checkpoint (Precipitation): Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. A dense white to off-white precipitate of this compound will spontaneously form due to its low solubility in cold ethanol. 9. Collect the precipitate via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by cold distilled water (10 mL) to remove unreacted hydrazine and ethanol byproducts.

Step 5: Purification 11. Recrystallize the crude solid from boiling absolute ethanol to afford the analytically pure this compound. 12. Dry the purified product in a vacuum oven at 50 °C for 12 hours.

Figure 2: Experimental workflow for the hydrazinolysis protocol.

References

-

Cui, Z.-N., Shi, Y.-X., Zhang, L., Ling, Y., Li, B.-J., Nishida, Y., & Yang, X.-L. (2012). "Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives." Journal of Agricultural and Food Chemistry, 60(47), 11649-11656. URL:[Link]

-

MDPI. (2024). "Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes." Molecules. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Prepared by: Senior Application Scientist, Chemical Synthesis Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 5-(4-chlorophenyl)furan-2-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery. Furan-2-carboxamides and their hydrazide derivatives exhibit potent antibiofilm properties—specifically targeting quorum-sensing pathways like LasR in Pseudomonas aeruginosa—as well as broad-spectrum antimicrobial and anti-inflammatory activities .

Traditionally, synthesizing this molecule involves a Suzuki-Miyaura cross-coupling followed by the hydrazinolysis of an unreactive furan ester. Under conventional thermal reflux, these steps suffer from sluggish kinetics, requiring 24 to 72 hours of heating, which often leads to thermal degradation and poor atom economy.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we directly excite polar intermediates, slashing total synthesis time from days to under 30 minutes while boosting overall yields to >85%.

Mechanistic Insights & Causality

To ensure robust reproducibility, it is critical to understand why specific reagents and conditions are selected. This protocol is designed as a self-validating system where physical observations directly correlate with mechanistic milestones.

Step 1: Microwave-Accelerated Suzuki-Miyaura Coupling

The formation of the biaryl furan core is achieved via the coupling of ethyl 5-bromofuran-2-carboxylate and (4-chlorophenyl)boronic acid.

-

Solvent Causality: A 1:1 mixture of Ethanol (EtOH) and Water is utilized. Ethanol possesses a high microwave loss tangent (

), making it an exceptional microwave absorber that rapidly transfers thermal energy to the system. Water is essential to dissolve the mild inorganic base ( -

Self-Validation: The reaction mixture transitions from a pale yellow solution to a dark suspension containing black palladium(0) particulates. This visual cue confirms catalyst turnover and the completion of the reductive elimination phase.

Step 2: Dielectric Heating in Hydrazinolysis

Hydrazinolysis is a nucleophilic acyl substitution. While hydrazine is a potent nucleophile due to the

-

Microwave Causality: The formation of the

hybridized tetrahedral intermediate represents a massive activation energy barrier. Microwave irradiation selectively superheats the highly polar hydrazine/ethanol matrix, providing the precise activation energy required to force the nucleophilic attack and subsequent ethoxide elimination in just 10 minutes . -

Self-Validation: The target carbohydrazide has significantly lower solubility in cold ethanol compared to the starting ester and excess hydrazine. Upon cooling the vessel in an ice bath, the spontaneous crystallization of a dense white solid serves as immediate, visual confirmation of successful product formation.

Mandatory Visualization: Reaction Workflows

Figure 1: Two-step microwave-assisted synthetic workflow for this compound.

Figure 2: Mechanistic pathway of microwave-accelerated hydrazinolysis via tetrahedral intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

Reagents Required:

-

Ethyl 5-bromofuran-2-carboxylate (1.0 mmol, 219 mg)

-

(4-Chlorophenyl)boronic acid (1.2 mmol, 187 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg)

-

Potassium carbonate (

) (2.0 mmol, 276 mg) -

Solvent: Degassed Ethanol/Water (1:1 v/v, 4 mL)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add the furan ester, boronic acid, and

. -

Atmosphere Control: Purge the vial with Argon for 5 minutes. Add the Pd(PPh3)4 catalyst, followed by the degassed EtOH/H2O solvent mixture. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in the dedicated microwave synthesis reactor. Irradiate at 110 °C for 15 minutes (Dynamic power mode, max 300 W, with high-speed stirring).

-

Workup & Validation: Cool the vial to room temperature via compressed air. The solution will appear dark with black Pd precipitates. Dilute with 10 mL EtOAc and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via short-path silica gel chromatography (Hexane/EtOAc 9:1) to yield the intermediate ester as a pale yellow solid.

Step 2: Synthesis of this compound

Reagents Required:

-

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate (1.0 mmol, ~250 mg)

-

Hydrazine hydrate (80% aqueous solution) (5.0 mmol, ~0.24 mL)

-

Solvent: Absolute Ethanol (3 mL)

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All handling must occur inside a certified fume hood using appropriate PPE.

Step-by-Step Methodology:

-

Preparation: In a clean 10 mL microwave-safe vial, dissolve the ester intermediate in 3 mL of absolute ethanol.

-

Reagent Addition: Slowly add 5.0 equivalents of hydrazine hydrate. Causality Note: A 5-fold excess is strictly required to prevent the formation of unwanted di-acyl hydrazine dimers and to drive the equilibrium entirely to the product side.

-

Microwave Irradiation: Seal the vial and irradiate at 100 °C for 10 minutes (Dynamic power mode, max 200 W) .

-

Self-Validating Isolation: Remove the vial from the reactor and immediately plunge it into an ice-water bath for 15 minutes. The rapid drop in temperature forces the highly crystalline carbohydrazide out of the ethanol solution, forming a thick white precipitate.

-

Filtration: Vacuum filter the precipitate using a Hirsch funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove any residual hydrazine and unreacted ester.

-

Drying: Dry the product under high vacuum at 40 °C for 4 hours to yield pure this compound.

Data Presentation & Optimization

The transition from conventional thermal heating to microwave-assisted synthesis yields profound improvements in both time and environmental impact (E-Factor).

Table 1: Quantitative Comparison of Synthetic Methodologies

| Metric | Conventional Reflux | Microwave-Assisted (MAOS) | Improvement Factor |

| Step 1 Time (Suzuki) | 12 - 18 hours | 15 minutes | ~50x faster |

| Step 2 Time (Hydrazinolysis) | 24 - 48 hours | 10 minutes | ~140x faster |

| Overall Yield (2 Steps) | 45% - 55% | 82% - 88% | +30% absolute yield |

| E-Factor (Waste/Product) | > 25 | < 10 | 2.5x greener |

Table 2: Reaction Optimization for Microwave Hydrazinolysis (Step 2)

| Entry | Hydrazine (eq) | Temp (°C) | Time (min) | Conversion (%) | Scientific Observation |

| 1 | 1.5 | 80 | 10 | 45% | Incomplete reaction; starting material remains visible on TLC. |

| 2 | 3.0 | 100 | 10 | 78% | Moderate yield; trace di-acyl impurities detected via LC-MS. |

| 3 | 5.0 | 100 | 10 | >98% | Optimal; clean, dense precipitation upon cooling. |

| 4 | 5.0 | 120 | 5 | 85% | Thermal degradation products observed; darkening of solution. |

References

-

Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem / National Institutes of Health (NIH) URL: [Link]

-

Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes Source: European Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

-

Title: Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation Source: ResearchGate / Scientific Publications URL: [Link]

Application Note: Synthesis of Schiff Bases Derived from 5-(4-Chlorophenyl)furan-2-carbohydrazide

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (hydrazones) utilizing 5-(4-chlorophenyl)furan-2-carbohydrazide as the nucleophilic scaffold. These derivatives are of significant interest in medicinal chemistry due to the pharmacophore hybridization of the lipophilic 4-chlorophenyl-furan moiety with the azomethine linker, a combination known to exhibit potent antimicrobial, anti-inflammatory, and tubulin-inhibitory properties.

This document provides two validated methodologies:

-

Conventional Reflux: The robust, scalable "gold standard."

-

Microwave-Assisted Synthesis: A high-throughput, "green chemistry" alternative.

Scientific Rationale & Pre-Synthesis Analysis

The Pharmacophore

The starting material, this compound, contains a terminal amino group (

Reaction Mechanism

The formation of the Schiff base follows an acid-catalyzed addition-elimination pathway:

-

Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing its electrophilicity.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

-

Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by the elimination of a water molecule to generate the thermodynamically stable

(azomethine) bond.

Critical Reagent Selection

-

Solvent (Ethanol/Methanol): Protic solvents are essential here. They stabilize the transition states and facilitate proton transfer. Ethanol is preferred for its lower toxicity and suitable boiling point (

) for reflux. -

Catalyst (Glacial Acetic Acid): While strong mineral acids (HCl) can be used, they may protonate the hydrazide nitrogen, deactivating it as a nucleophile. Glacial acetic acid provides a "soft" acidic environment (

) sufficient to activate the aldehyde without quenching the hydrazide.

Experimental Protocols

Protocol A: Conventional Synthesis (Reflux)

Best for: Gram-scale synthesis, unstable aldehydes, and educational validation.

Materials:

-

This compound (

) -

Aromatic/Heterocyclic Aldehyde (

) -

Absolute Ethanol (

) -

Glacial Acetic Acid (

)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask (RBF), dissolve

of the carbohydrazide in -

Addition: Add

of the target aldehyde to the solution. -

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Attach a water condenser and reflux the mixture on a heating mantle/oil bath at

for 4–6 hours .-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) or Ethyl Acetate:Hexane (3:7). Look for the disappearance of the aldehyde spot.

-

-

Precipitation: Once complete, concentrate the solvent volume to

under reduced pressure (or simple evaporation). Pour the residue onto crushed ice ( -

Isolation: A solid precipitate will form. Filter under vacuum using a Buchner funnel.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to yield the pure Schiff base.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, high-throughput screening, and difficult-to-react sterically hindered aldehydes.

Materials:

-

Same stoichiometry as Protocol A.

-

Solvent: Minimal Ethanol (

) or Solvent-free (neat).

Step-by-Step Methodology:

-

Mixing: In a specialized microwave process vial (or open borosilicate beaker if using a modified domestic oven), mix

carbohydrazide and -

Solvent/Catalyst: Add minimal ethanol (

) to create a slurry and 1 drop of glacial acetic acid. -

Irradiation: Irradiate at 140–300 Watts for 2–5 minutes .

-

Pulse Method: To prevent overheating/bumping, irradiate in 30-second bursts with 10-second cooling intervals.

-

-

Workup: Allow the vessel to cool to room temperature. The product often crystallizes directly upon cooling.

-

Wash: Wash the solid with cold ether or cold ethanol to remove unreacted starting materials.

Data Presentation & Logic Flow

Comparative Analysis of Methods

| Feature | Conventional Reflux | Microwave Assisted |

| Reaction Time | 4 – 8 Hours | 2 – 10 Minutes |

| Yield | 65 – 75% | 85 – 95% |

| Solvent Usage | High ( | Low ( |

| Purity (Crude) | Moderate (Recrystallization required) | High (Often wash-only) |

| Energy Efficiency | Low | High |

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of this compound with aldehydes.

Self-Validation & Characterization (QC)

To ensure the protocol was successful, the researcher must validate the product using the following spectroscopic markers. This acts as a "Self-Validating System."

Infrared Spectroscopy (FT-IR)

-

Success Indicator: Appearance of a sharp band at

. This corresponds to the azomethine ( -

Consumption Indicator: Disappearance of the distinct carbonyl doublet or broad amine bands of the starting hydrazide (though the amide carbonyl will remain, often shifted).

-

Furan Ring: Characteristic breathing modes at

.

Nuclear Magnetic Resonance ( -NMR)

-

The "Fingerprint" Signal: Look for a singlet between

. This is the azomethine proton ( -

Amide Proton: The

of the amide linkage usually appears downfield at -

Absence: The disappearance of the broad

signal (typically

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Precipitate | Product is soluble in EtOH | Concentrate solvent to 1/3 volume and freeze overnight. Add water dropwise to induce turbidity. |

| Oiling Out | Impurities or low mp | Decant solvent, scratch flask with glass rod, and triturate with cold petroleum ether. |

| Low Yield | Incomplete reaction | Check pH. If neutral, add more acetic acid. If aldehyde is hindered, switch to Microwave Method. |

| Multiple Spots (TLC) | Hydrolysis or impurity | Ensure all glassware is dry. Avoid excess water during workup. Recrystallize. |

References

-

Microwave-Assisted Synthesis of Schiff Bases: Kapila, P., et al. (2017).[2] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." Applied Clinical Pharmacology and Toxicology.

-

Furan-2-Carbohydrazide Derivatives: Gangadhara, et al. (2022).[3] "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive.[3]

-

Reaction Mechanism & Catalysis: Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry (Hydrazide Chemistry)."

-

Biological Activity of Furan Schiff Bases: Kouhkan, M., et al. (2015). "Microwave Assisted Synthesis of Schiff Base Ligand." Der Pharma Chemica.

-

General Protocol Validation: Sigma-Aldrich. "Product Specification: this compound."

Sources

Solvent Selection for Recrystallization of Furan-2-Carbohydrazide Compounds

Application Note & Protocol | Doc ID: AN-FCH-002

Abstract

Furan-2-carbohydrazide (

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing polarity within the molecule:

-

Furan Ring: Aromatic, heterocyclic, moderately polar (dipole moment ~0.7 D), lipophilic character.[1]

-

Carbohydrazide Moiety (

): Highly polar, capable of significant hydrogen bonding (both donor and acceptor).[1]

The Solubility Conflict: The hydrazide group drives solubility in polar protic solvents (Water, Methanol), while the furan ring limits solubility in highly aqueous environments and promotes solubility in organic solvents like Ethanol or Ethyl Acetate.[1]

Table 1: Solubility Profile of Furan-2-Carbohydrazide

Data derived from empirical process observations and literature standards.[1][2]

| Solvent | Solubility (Cold, 20°C) | Solubility (Hot, Reflux) | Suitability | Notes |

| Ethanol (Abs.) | Low | High | Excellent | Ideal temperature coefficient for crystallization.[1] |

| Methanol | Moderate | Very High | Good | Risk of low recovery due to high cold solubility.[1] |

| Water | Low | Moderate | Poor | Often causes "oiling out" or hydrolysis if heated too long.[1] |

| Ethyl Acetate | Low | Moderate | Moderate | Good for removing polar impurities, but low overall capacity.[1] |

| Hexane | Insoluble | Insoluble | Anti-Solvent | Used only to force precipitation.[1] |

| Diethyl Ether | Insoluble | Insoluble | Anti-Solvent | Useful for washing crystals to remove surface mother liquor.[1] |

Solvent Selection Strategy (Visualized)

The following decision tree illustrates the logic flow for selecting the optimal solvent system based on initial solubility tests.

Figure 1: Decision logic for selecting the primary recrystallization solvent. Ethanol is the preferred starting point due to its balance of polarity and volatility.

Validated Protocol: Recrystallization from Ethanol

This protocol is designed for a typical synthesis scale (1g – 50g).[1]

Prerequisites

-

Crude Material: Furan-2-carbohydrazide (typically beige/yellow solid).[1][3]

-

Solvent: Absolute Ethanol (EtOH) or Ethanol 95%.[1]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, hot plate, Buchner funnel.[1]

Step-by-Step Procedure

Phase 1: Dissolution (Saturation) [1][2][4]

-

Place the crude solid in a round-bottom flask.

-

Add a minimum volume of Ethanol.[1] Guideline: Start with 5 mL per gram of solid.[1]

-

Add a magnetic stir bar and attach a reflux condenser.[1]

-

Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation Point:

-

If solid remains: Add EtOH in 1-2 mL increments through the condenser until dissolved.

-

If solution is dark/colored: Add activated charcoal (1-2% w/w) carefully (remove heat source momentarily to prevent boil-over).[1] Boil for 2 minutes.

-

Phase 2: Hot Filtration (Critical for Purity)

Why? To remove insoluble impurities (dust, polymers) and charcoal.[1]

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

-

Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Tip: Keep the receiving flask on a hot plate to prevent premature crystallization in the stem.

-

Phase 3: Nucleation & Growth [2]

-

Allow the filtrate to cool to room temperature undisturbed .

-

Scientific Note: Rapid cooling (ice bath immediately) traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to reject impurities (like unreacted ethyl 2-furoate).[1]

-

-

Once the flask reaches room temperature, inspect for crystals (white to off-white needles).[1]

-

Optimization: If yield appears low, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

Phase 4: Isolation & Drying

-

Collect crystals via vacuum filtration using a Buchner funnel.[1]

-

Wash: Rinse the filter cake with a small amount of cold Ethanol (or Diethyl Ether) to remove the mother liquor containing dissolved impurities.[1]

-

Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40-50°C for 2-4 hours.

-

Target Melting Point: 77–79 °C [1][2].[1]

-

Process Workflow Diagram

Figure 2: The operational workflow for the purification of furan-2-carbohydrazide.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Oiling Out (Liquid separates instead of solid) | Solution is too concentrated or temperature dropped too fast.[1] | Reheat to dissolve.[1][5][6][7][8] Add a seed crystal.[1] Add a small amount of compatible co-solvent (e.g., more Ethanol).[1] Scratch the glass surface.[1][4] |

| Low Yield | Compound is too soluble in cold solvent.[1] | concentrate the mother liquor by rotary evaporation to half volume and re-cool. Or, add an anti-solvent (Hexane) dropwise until turbid, then cool.[1][9] |

| Colored Crystals | Oxidation products or conjugated impurities.[1] | Recrystallize again using Activated Charcoal.[1] Ensure "Hot Filtration" is performed efficiently. |

| Melting Point Depression (<76°C) | Residual solvent or impurities (Hydrazine salts).[1] | Dry for longer period under vacuum.[1] Check NMR for solvent peaks. Wash crystals more thoroughly with Ether.[1] |

Safety Considerations

-

Hydrazine Residues: The mother liquor may contain unreacted hydrazine, which is toxic and potentially carcinogenic. Treat waste streams with bleach (sodium hypochlorite) to neutralize hydrazine before disposal, following local EHS regulations.[1]

-

Flammability: Ethanol and Diethyl Ether are highly flammable.[1] Perform all heating in a fume hood away from open flames.

References

-

ChemicalBook. (2025).[1] Furan-2-carbohydrazide Properties and Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 77066, 2-Furoic hydrazide. Retrieved from [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for general recrystallization techniques).

-

Zhang, Y., et al. (2010).[1][10] Crystal structure and synthesis of furan-2-carbohydrazide derivatives. Journal of Chemical Crystallography. (Contextual reference for crystal growth methodology).

Sources

- 1. Furan-2-carbohydrazide | 3326-71-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. peerj.com [peerj.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. mt.com [mt.com]

- 8. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. memorial.scholaris.ca [memorial.scholaris.ca]

In vitro cytotoxicity assay protocols for furan-hydrazide derivatives

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assay Protocols for Furan-Hydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Assessing the Therapeutic Potential of Furan-Hydrazide Derivatives

Furan-hydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural features, incorporating a furan ring and a hydrazide moiety, make them promising scaffolds for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A critical step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental tools used to determine the concentration at which a compound induces cell death, providing essential data on its potency and therapeutic window.

This guide provides a detailed overview and robust protocols for conducting in vitro cytotoxicity assays tailored for furan-hydrazide derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.

Choosing the Right Assay: A Tale of Two Mechanisms

The selection of an appropriate cytotoxicity assay is paramount. The chemical nature of the test compounds can significantly influence the outcome. Furan-hydrazide derivatives, containing a hydrazide group, may possess reducing properties that can interfere with common cytotoxicity assays.[4][5] Therefore, relying on a single assay is ill-advised. A multi-assay approach, employing methods with different biological endpoints, is essential for validating results. Here, we focus on two primary classes of assays: those that measure metabolic activity and those that assess cell membrane integrity.

| Assay Type | Principle | Advantages | Disadvantages & Considerations for Furan-Hydrazides |

| MTT / MTS (Metabolic) | Colorimetric assays based on the reduction of a tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] | Well-established, cost-effective (MTT), high-throughput, and sensitive. MTS offers a simpler, one-step protocol with a soluble product.[6] | Potential for interference : Hydrazide moieties can chemically reduce the tetrazolium salt, leading to a false positive signal (apparent high viability).[5] The insoluble formazan in the MTT assay requires an additional solubilization step. |

| LDH (Membrane Integrity) | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[7][8] | The mechanism is distinct from metabolic assays, making it an excellent orthogonal method for confirmation. It is a direct measure of cytotoxicity (cell death) rather than an indirect measure of viability. | Less sensitive for detecting cytostatic effects (inhibition of proliferation without cell death). Serum in the culture medium can contain LDH, leading to high background.[9] |

Recommendation: For initial screening, the MTS assay is recommended due to its convenience. However, due to the potential for chemical interference, it is critical to confirm any cytotoxic "hits" or unexpected results (e.g., an increase in signal with higher compound concentration) with the LDH assay .

Visualizing the Assay Principles

The Metabolic Pathway: MTS/MTT Assay

The core of the MTS and MTT assays lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by viable cells.

Caption: Mechanism of the MTS cytotoxicity assay.

The Membrane Integrity Pathway: LDH Assay

The LDH assay operates on a different principle: the detection of a released intracellular enzyme following the loss of membrane integrity.

Caption: Mechanism of the LDH cytotoxicity assay.

Experimental Protocols

PART 1: General Experimental Workflow

The overall process for screening furan-hydrazide derivatives is systematic, involving careful planning, execution, and analysis.

Caption: General workflow for in vitro cytotoxicity screening.

PART 2: Protocol for MTS Assay

This protocol is adapted from commercially available kits and standard laboratory procedures.[10][11][12][13]

A. Materials and Reagents

-

Selected cancer or normal cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Furan-hydrazide derivatives dissolved in sterile DMSO (e.g., 10-50 mM stock)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

MTS reagent solution (containing an electron coupling reagent like PES)[12][13]

-

Sterile 96-well flat-bottom tissue culture plates

-

Positive control (e.g., Doxorubicin, Cisplatin)

B. Step-by-Step Procedure

-

Cell Seeding:

-

Culture cells until they are in the logarithmic growth phase.

-

Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000–15,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.[9]

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan-hydrazide derivatives in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.[9]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

-

Plate Setup (Essential Controls):

-

Untreated Control: Cells with fresh medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the same concentration of DMSO used in the compound dilutions.

-

Positive Control: Cells treated with a known cytotoxic agent.

-

Medium Blank: Wells with medium only (no cells) to measure background absorbance.

-

Compound Interference Control (Cell-Free): Wells with medium and the highest concentration of your compound (no cells) to check for direct reduction of MTS.

-

-

-

Incubation:

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTS Assay and Data Acquisition:

PART 3: Protocol for LDH Cytotoxicity Assay

This protocol is a confirmatory assay based on standard kits.[7][15][16]

A. Materials and Reagents

-

All materials from the MTS assay.

-

LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution).

-

Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control.

B. Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Follow steps 1-3 from the MTS protocol. The plate setup should include an additional control:

-

Maximum LDH Release Control: Untreated cells that will be lysed with Lysis Buffer before supernatant collection.

-

-

-

Supernatant Collection:

-

Just before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.

-

Centrifuge the entire 96-well plate at 250 x g for 5 minutes to pellet any cells or debris.[15]

-

Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.

-

-

LDH Reaction and Data Acquisition:

-

Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the assay buffer and substrate).

-

Add 100 µL of the prepared Reaction Mix to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

-

Add 50 µL of Stop Solution to each well.[15]

-

Data Analysis and Interpretation

1. Background Correction: Subtract the average absorbance of the Medium Blank from all other absorbance readings.

2. Calculation of Percent Viability (MTS Assay): Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

3. Calculation of Percent Cytotoxicity (LDH Assay): Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Absorbance from compound-treated cells.

-

Spontaneous Release: Absorbance from untreated/vehicle control cells.

-

Maximum Release: Absorbance from cells lysed with Triton X-100.

4. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. This value is determined by plotting the percent viability against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.

Sample Data Table (MTS Assay):

| Compound Conc. (µM) | Absorbance (490nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.18 ± 0.06 | 94.4% |

| 1 | 0.95 ± 0.05 | 76.0% |

| 10 | 0.61 ± 0.04 | 48.8% |

| 50 | 0.22 ± 0.03 | 17.6% |

| 100 | 0.10 ± 0.02 | 8.0% |

| Medium Blank | 0.05 ± 0.01 | N/A |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | Microbial contamination.[9] Phenol red or serum components in the medium interfering with the assay.[9][17] | Inspect plates for contamination. Use a phenol red-free medium for the assay incubation step. For the LDH assay, consider using a low-serum medium. |

| Low Signal / Low Absorbance | Cell seeding density is too low.[9] Insufficient incubation time with the assay reagent. Incomplete solubilization of formazan crystals (MTT assay). | Optimize cell seeding density with a titration experiment. Increase incubation time with the assay reagent (e.g., up to 4 hours for MTS). Ensure complete mixing after adding solubilization buffer (MTT). |

| Inconsistent Results / High Variability | "Edge effect" in the 96-well plate.[9] Inconsistent cell seeding or pipetting errors. Cells are unhealthy or past their optimal passage number. | Do not use the outer wells for experimental samples; fill them with sterile PBS or medium.[9] Use calibrated multichannel pipettes. Ensure cells are in the log growth phase and within a low passage number range. |

| Apparent Increase in Viability with Higher Compound Conc. (MTS/MTT) | The furan-hydrazide compound is directly reducing the tetrazolium salt.[5] The compound is colored and absorbs at the measurement wavelength. | Run a cell-free control with the compound and assay reagent. If interference is confirmed, the LDH assay is a more reliable alternative. Subtract the absorbance of the compound-only control from the experimental wells. |

References

-

ResearchGate. (n.d.). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity | Request PDF. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Academia.edu. (n.d.). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.8. Cell Proliferation/MTS Assay. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Retrieved from [Link]

-

Dojindo Molecular Technologies. (2017, May 1). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1, and (c) SW-620 cells. Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of FUR and its solid dispersion in different media. Retrieved from [Link]

-

Al-Japairai, K. A. S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Pharmaceuticals. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623 MTT/]([Link] MTT/)

-

Pereira, C. V., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF. Retrieved from [Link]

-

Journal of Research in Pharmacy. (2021, December 15). Experimental study of a new furan-2-ylmethylene-hydrazide as a corrosion inhibitor in acidic media. Retrieved from [Link]

-

Abdel-Rahman, L. H., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity [academia.edu]

- 3. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. media.cellsignal.cn [media.cellsignal.cn]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. dojindo.co.jp [dojindo.co.jp]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. MTT assay overview | Abcam [abcam.com]

Application Note: Strategic Synthesis of Bioactive 1,3,4-Oxadiazoles from 5-(4-Chlorophenyl)furan-2-carbohydrazide

Executive Summary

This guide details the synthetic protocols for transforming 5-(4-chlorophenyl)furan-2-carbohydrazide into functionalized 1,3,4-oxadiazole scaffolds. The 5-(4-chlorophenyl)furan moiety is a privileged pharmacophore, exhibiting significant antimicrobial and anti-inflammatory potential due to the lipophilic nature of the chlorophenyl group combined with the electron-rich furan ring.

This note covers three distinct synthetic pathways to access diverse oxadiazole derivatives:

-

Dehydrative Cyclization (via POCl₃) to access 2,5-disubstituted systems.

-

Thione Formation (via CS₂/KOH) to access 2-mercapto analogs.

-

Oxidative Cyclization (via I₂/K₂CO₃) to access 2-aryl derivatives under mild conditions.

Retrosynthetic Analysis & Pathway Selection

The this compound (1 ) serves as a divergent intermediate. Selection of the synthetic route depends entirely on the desired substitution at the 2-position of the oxadiazole ring.

Figure 1: Divergent synthetic pathways from the parent hydrazide.

Protocol A: Dehydrative Cyclization (POCl₃ Method)

Target: 2-Aryl-5-(5-(4-chlorophenyl)furan-2-yl)-1,3,4-oxadiazoles.

Mechanism & Rationale

This method utilizes Phosphorus Oxychloride (POCl₃).[1][2][3][4] It acts as both a solvent and a dehydrating agent.[4] The mechanism involves the activation of the carboxylic acid to an acyl chloride in situ (or mixed anhydride), followed by nucleophilic attack by the hydrazide, and subsequent ring closure via elimination of water (dehydration).

Critical Control Point: POCl₃ is highly reactive with water. Moisture control is essential to prevent violent hydrolysis and reduced yields.

Experimental Procedure

-

Preparation: In a clean, dry 100 mL round-bottom flask (RBF), place This compound (1.0 mmol) and the appropriate aromatic carboxylic acid (1.0 mmol).

-

Addition: Add POCl₃ (5-7 mL) carefully.

-

Safety Note: Perform this in a fume hood. POCl₃ releases HCl gas upon reaction.

-

-

Reflux: Attach a calcium chloride guard tube. Reflux the mixture on an oil bath at 100–110°C for 6–8 hours .

-

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot.

-

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~100 g) with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralization: Neutralize the acidic solution with 10% NaHCO₃ or 20% NaOH solution until pH ~8. The solid product will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize from ethanol or methanol/DMF mixtures.

Protocol B: Synthesis of Oxadiazole-2-thiones (CS₂ Method)

Target: 5-(5-(4-Chlorophenyl)furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Mechanism & Rationale

This reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate. Subsequent ring closure releases H₂S. The product exists in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in the solid state.

Figure 2: Mechanism of thione formation via dithiocarbazate.

Experimental Procedure

-

Dissolution: Dissolve This compound (0.01 mol) in Ethanol (30 mL) containing KOH (0.015 mol).

-

Addition: Add Carbon Disulfide (CS₂) (0.02 mol) dropwise to the solution.

-

Observation: The solution may turn yellow/orange due to dithiocarbazate formation.

-

-

Reflux: Heat the mixture under reflux for 10–12 hours until the evolution of H₂S gas ceases (test with lead acetate paper—it turns black if H₂S is present).

-

Workup: Concentrate the solvent to 1/3 of its volume. Dilute with ice-cold water.

-

Acidification: Acidify the solution with dilute HCl (pH 2–3). The mercapto-oxadiazole will precipitate as a solid.

-

Purification: Filter, wash with water, and recrystallize from ethanol.

Protocol C: Oxidative Cyclization (Iodine/K₂CO₃ Method)

Target: 2,5-Diaryl-1,3,4-oxadiazoles (Metal-free, mild conditions).[5]

Mechanism & Rationale

This is a two-step "one-pot" or sequential protocol. First, the hydrazide condenses with an aldehyde to form a Schiff base (hydrazone) . Second, molecular iodine (I₂) induces oxidative cyclization of the hydrazone. This method is superior to POCl₃ for acid-sensitive substrates.

Experimental Procedure

-

Step 1 (Hydrazone Formation):

-

Mix the hydrazide (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (10 mL) with a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Checkpoint: Isolate the hydrazone precipitate if desired, or proceed directly (one-pot).

-

-

Step 2 (Cyclization):

-

To the hydrazone solution (or resuspended solid in Dioxane/Ethanol), add K₂CO₃ (3.0 mmol) and Iodine (I₂) (1.2 mmol).

-

Stir the mixture at 70–80°C for 4–6 hours .

-

Color Change: The deep color of iodine should fade as it is consumed.

-

-

Workup: Treat the mixture with 5% Sodium Thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine.

-

Extraction: Extract with dichloromethane (DCM) or filter the precipitate if solid forms upon water addition.

-

Purification: Silica gel column chromatography (Ethyl Acetate/Hexane) is often required for high purity.

Data Summary & Comparison

| Parameter | POCl₃ Method (Route A) | CS₂/KOH Method (Route B) | I₂/K₂CO₃ Method (Route C) |

| Reaction Type | Dehydrative Cyclization | Cyclodesulfurization | Oxidative Cyclization |

| Reagents | POCl₃ (Solvent/Reagent) | CS₂, KOH, EtOH | Aldehyde, I₂, K₂CO₃ |

| Reaction Time | 6–8 Hours | 10–12 Hours | 4–6 Hours (Step 2) |

| Temp | 100–110°C | 78°C (Reflux) | 70–80°C |

| Typical Yield | 75–85% | 65–75% | 70–80% |

| Key Advantage | High yields, simple workup | Access to Thione/Thiol | Mild, metal-free |

| Safety Risk | Corrosive, water-reactive | Flammable, toxic (CS₂) | Iodine staining |

References

-